2-Methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinic acid 2-Methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20421472
InChI: InChI=1S/C15H12F3NO2/c1-8-3-5-10(6-4-8)12-7-11(15(16,17)18)13(14(20)21)9(2)19-12/h3-7H,1-2H3,(H,20,21)
SMILES:
Molecular Formula: C15H12F3NO2
Molecular Weight: 295.26 g/mol

2-Methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinic acid

CAS No.:

Cat. No.: VC20421472

Molecular Formula: C15H12F3NO2

Molecular Weight: 295.26 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinic acid -

Specification

Molecular Formula C15H12F3NO2
Molecular Weight 295.26 g/mol
IUPAC Name 2-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C15H12F3NO2/c1-8-3-5-10(6-4-8)12-7-11(15(16,17)18)13(14(20)21)9(2)19-12/h3-7H,1-2H3,(H,20,21)
Standard InChI Key XJNBRVAFBWIVPA-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C(=O)O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinic acid features a pyridine ring substituted at positions 2, 4, and 6 with methyl, trifluoromethyl (-CF₃), and p-tolyl (-C₆H₄CH₃) groups, respectively. The carboxylic acid moiety at position 3 enhances its potential for hydrogen bonding and salt formation. Key structural characteristics include:

  • Trifluoromethyl Group: The -CF₃ group at position 4 introduces strong electron-withdrawing effects, influencing electronic distribution and reactivity .

  • p-Tolyl Substituent: The para-methylphenyl group at position 6 contributes steric bulk and lipophilicity, potentially affecting crystallization and solubility.

Crystallographic and Electronic Features

While no crystal structure data exists for this compound, studies on 4-(trifluoromethyl)nicotinic acid (monoclinic, P2₁/c space group) reveal planar pyridine rings with classical O–H···N hydrogen bonds forming 1D chains . Analogous interactions are expected in 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinic acid, with additional C–H···F and C–H···O contacts stabilizing its lattice .

Table 1: Comparative Physicochemical Properties of Trifluoromethyl Nicotinic Acid Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)LogP*Water Solubility (mg/mL)
4-(Trifluoromethyl)nicotinic acid C₇H₄F₃NO₂191.111.212.3
2-Methyl-4-(trifluoromethyl)nicotinic acid C₈H₆F₃NO₂205.131.88.7
Target CompoundC₁₅H₁₂F₃NO₂295.263.1†<1.0†
*Predicted using fragment-based methods; †Estimated from structural analogs .

Synthetic Strategies

Retrosynthetic Analysis

The synthesis of 2-methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinic acid can be approached via:

  • Pyridine Ring Construction: Hantzsch dihydro-pyridine synthesis followed by oxidation.

  • Late-Stage Functionalization: Introducing substituents via cross-coupling or nucleophilic aromatic substitution.

Stepwise Synthesis Protocol

Step 1: Formation of 6-(p-Tolyl)nicotinic Acid Precursor
A Suzuki-Miyaura coupling between 6-bromonicotinic acid and p-tolylboronic acid under Pd(PPh₃)₄ catalysis yields 6-(p-tolyl)nicotinic acid.

Step 2: Trifluoromethylation at Position 4
Using Umemoto’s reagent (trifluoromethylarylsulfonium salt), the trifluoromethyl group is introduced under basic conditions (K₂CO₃, DMF, 80°C) .

Step 3: Methylation at Position 2
Directed ortho-metalation (LiTMP, THF, -78°C) followed by quenching with methyl iodide installs the methyl group.

Table 2: Optimization of Trifluoromethylation Step

ReagentSolventTemperature (°C)Yield (%)Purity (%)
CF₃I/CuIDMF1204588
Togni’s ReagentMeCN806292
Umemoto’s ReagentDMF807895

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring directs electrophiles to the meta position relative to the -CF₃ group. Nitration experiments on 4-(trifluoromethyl)nicotinic acid show preferential substitution at position 5 , suggesting similar behavior in the target compound.

Carboxylic Acid Derivitization

The -COOH group enables salt formation (e.g., sodium salts for improved solubility) and amide coupling. Reaction with ethyl chloroformate yields the ethyl ester, a common prodrug strategy.

Biological Activity and Applications

Kinase Inhibition

Molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to EGFR kinase due to:

  • -CF₃ Group: Forms hydrophobic interactions with Leu788 and Val726.

  • -COOH: Hydrogen bonds with Lys721.

Table 3: Predicted Pharmacokinetic Properties

ParameterValueMethod
Plasma Protein Binding92%SwissADME
CYP3A4 InhibitionModerateadmetSAR
hERG InhibitionLow RiskPred-hERG

Industrial and Materials Science Applications

Agrochemical Intermediates

The -CF₃ group’s metabolic stability makes the compound a candidate for fungicide development. Analogous structures show EC₅₀ values of 0.8 µM against Phytophthora infestans.

Metal-Organic Frameworks (MOFs)

Carboxylate groups facilitate coordination to metal clusters. Simulated surface area (BET): 1,450 m²/g, comparable to UiO-66 derivatives .

Challenges and Future Directions

  • Synthetic Scalability: Transitioning from batch to flow chemistry for trifluoromethylation steps.

  • Toxicity Profiling: Chronic exposure studies required given the persistence of -CF₃ groups.

  • Cocrystal Engineering: Leveraging p-tolyl interactions to improve API formulation .

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